molecular formula C7H6BrNO B2514349 5-bromo-2H,3H-furo[2,3-b]pyridine CAS No. 1356542-43-2

5-bromo-2H,3H-furo[2,3-b]pyridine

Cat. No.: B2514349
CAS No.: 1356542-43-2
M. Wt: 200.035
InChI Key: KFVCLLUUBXHOFJ-UHFFFAOYSA-N
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Description

5-Bromo-2H,3H-furo[2,3-b]pyridine is a brominated heterocyclic compound featuring fused furan and pyridine rings. The furo[2,3-b]pyridine scaffold combines a π-electron-rich furan ring with a π-electron-deficient pyridine ring, enabling unique photophysical and electronic properties . The bromine substituent at the 5-position enhances its utility as a synthetic intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate derivatives for drug discovery and materials science .

Properties

IUPAC Name

5-bromo-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCLLUUBXHOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356542-43-2
Record name 5-bromo-2H,3H-furo[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H,3H-furo[2,3-b]pyridine typically involves the bromination of 2H,3H-furo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of 5-bromo-2H,3H-furo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as AKT1 and ERα. This binding inhibits the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
5-Bromo-2H,3H-furo[2,3-b]pyridine Furo[2,3-b]pyridine Br at C5, H at C2/C3 ~214.02 (estimated) Photophysical studies, kinase inhibitors
5-Bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br at C5, NH at C1 213.05 Anticancer intermediates, SAR studies
5-Bromo-1-methyl-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br at C5, CH3 at N1 227.08 Improved solubility for pharmacokinetics
Thieno[2,3-b]pyridine derivatives Thieno[2,3-b]pyridine Variable (e.g., morpholine) ~250–300 Anticancer agents, solubility challenges

Notes:

  • Furo[2,3-b]pyridine derivatives exhibit stronger π-π interactions due to the furan ring’s electron-rich nature, enhancing their suitability for photophysical applications .
  • Pyrrolo[2,3-b]pyridine analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are more nucleophilic at the NH position, enabling functionalization via alkylation or tosylation .
  • Thieno[2,3-b]pyridines face solubility limitations, often requiring formulation with cyclodextrins or polymer carriers for in vivo studies .

Physicochemical Properties

  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~40% of drug candidates fail due to this issue), whereas pyrrolo[2,3-b]pyridines with methyl or tosyl groups show moderate improvements .
  • Photophysical Behavior : Furo[2,3-b]pyridine derivatives display solvatochromism and pH-dependent fluorescence, attributed to their dual aromatic/antiaromatic character .

Research Findings and Implications

  • SAR Trends : Bromine at the 5-position enhances electrophilicity for cross-coupling, while N1 substituents (e.g., methyl, tosyl) modulate solubility and bioavailability .
  • Formulation Challenges: Thieno[2,3-b]pyridines require advanced delivery systems (e.g., HP-β-CD), whereas furo[2,3-b]pyridines may bypass these issues due to inherent photostability .

Biological Activity

5-Bromo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with a bromine atom at the 5-position of the furo ring. Its molecular formula is C7H6BrNC_7H_6BrN. This unique structure contributes to its reactivity and interaction with various biological targets .

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Anticancer Properties : Studies show that it can inhibit the growth of cancer cell lines, including breast cancer cells. Its mechanism of action may involve targeting specific cellular pathways .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting critical cellular functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • It has been identified as a potential inhibitor of serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
  • The bromine substitution enhances its pharmacological profile by improving binding affinities with various targets .

Anticancer Activity

One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated:

  • Cell Viability Reduction : Treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation .

Antimicrobial Studies

Another study focused on the antimicrobial properties of derivatives of this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that certain derivatives possess significant antibacterial activity .

Applications in Medicinal Chemistry

This compound serves as a scaffold in drug development due to its unique structural features. It is utilized in:

  • Designing Anticancer Agents : Its derivatives are being explored for their potential in treating various cancers.
  • Synthesis of Complex Heterocycles : As a building block in organic synthesis, it aids in creating more complex compounds for pharmaceutical applications .

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